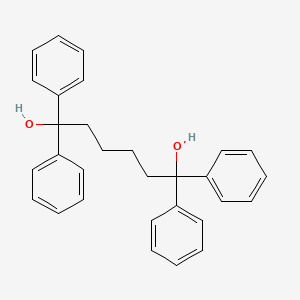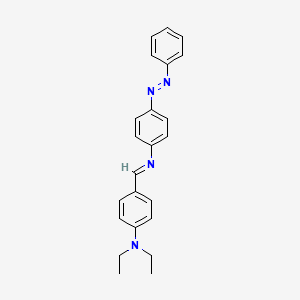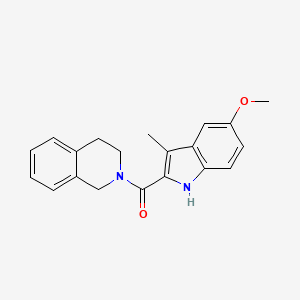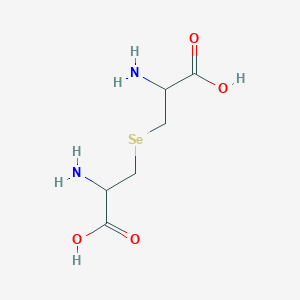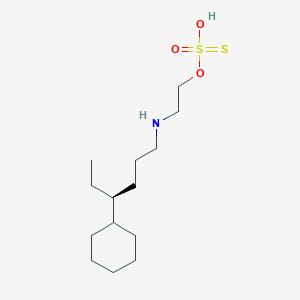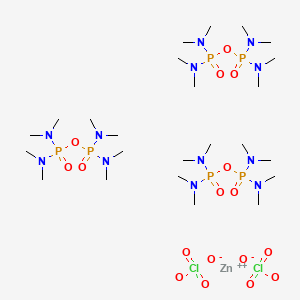![molecular formula C17H22N4O B14159849 8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine CAS No. 848222-95-7](/img/structure/B14159849.png)
8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Analyse Des Réactions Chimiques
8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures
Applications De Recherche Scientifique
8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-2-carboxylate derivatives: Studied for their anticancer activities. The uniqueness of this compound lies in its specific structure and the resulting biological activities
Propriétés
Numéro CAS |
848222-95-7 |
|---|---|
Formule moléculaire |
C17H22N4O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C17H22N4O/c1-4-22-12-5-6-14-13(9-12)15-16(21-14)17(20-10-19-15)18-8-7-11(2)3/h5-6,9-11,21H,4,7-8H2,1-3H3,(H,18,19,20) |
Clé InChI |
BZDHPBFXZSBXFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC3=C2N=CN=C3NCCC(C)C |
Solubilité |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





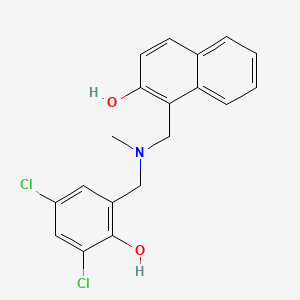
![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)
